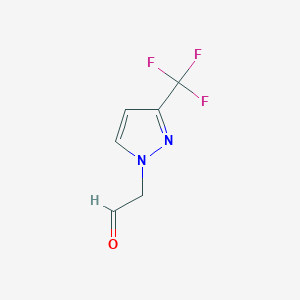

2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZFAEBVAIXIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Introduction

2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a synthetic compound characterized by its unique trifluoromethyl-substituted pyrazole structure and an aldehyde functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C6H5F3N2O

- Molecular Weight : 178.11 g/mol

- IUPAC Name : 2-[3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the trifluoromethyl group have shown effectiveness against various bacteria and fungi. A study on related pyrazole derivatives demonstrated their ability to inhibit the growth of pathogenic microorganisms, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. The presence of the trifluoromethyl group in this compound may contribute to this effect by modulating inflammatory pathways. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory diseases .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been well documented. Compounds with similar structures have been reported to exhibit inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some pyrazole derivatives target specific kinases involved in tumor progression, highlighting the therapeutic potential of this compound in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of compounds like this compound. The following table summarizes key findings from SAR studies on related pyrazole derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Pyrazole A | Antimicrobial | Trifluoromethyl enhances potency |

| Pyrazole B | Anti-inflammatory | Inhibits TNF-alpha production |

| Pyrazole C | Antitumor | Targets BRAF(V600E) mutation |

These findings suggest that modifications in the pyrazole structure can significantly influence biological activity, indicating a promising avenue for further research on this compound .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a trifluoromethyl group exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-trifluoromethyl counterparts. This supports the hypothesis that this compound may have enhanced antimicrobial properties due to its structural features .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of related pyrazole compounds in a murine model of arthritis. The administration of these compounds resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that this compound could be beneficial in managing inflammatory conditions .

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure allows it to serve as a building block in the synthesis of novel pharmaceutical agents. Its ability to modulate biological activity through structural modifications makes it valuable for drug discovery.

- Case Study : Research has shown that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties, indicating potential therapeutic applications for 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde in treating pain and inflammation-related conditions.

Agrochemical Applications

In agrochemistry, compounds with trifluoromethyl groups are often utilized to enhance the efficacy of pesticides and herbicides. The increased lipophilicity can improve the absorption and retention of these chemicals in plant systems.

- Case Study : A study demonstrated that pyrazole-based agrochemicals showed improved pest resistance when modified with trifluoromethyl groups, suggesting that this compound could be an effective precursor for developing new agrochemical formulations.

Material Science

The incorporation of trifluoromethyl groups into polymers and materials can enhance thermal stability and chemical resistance. This compound may be used to synthesize novel materials with desirable properties for industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Example Outcomes |

|---|---|---|

| Pharmaceutical | Building block for drug synthesis | Anti-inflammatory agents |

| Agrochemical | Enhances pesticide/herbicide efficacy | Improved pest resistance |

| Material Science | Used in developing polymers with enhanced properties | Increased thermal stability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical and Reactivity Profiles

- Aldehyde vs. Nitrile/Acetamide : The aldehyde group in the target compound is more electrophilic and prone to oxidation compared to the stable nitrile (Compound 9 ) or acetamide (9a–9e ) groups.

- Trifluoromethyl vs.

Key Research Findings and Data Gaps

Reactivity : The aldehyde group in the target compound offers unique opportunities for Schiff base formation or cross-coupling, unlike the stabilized nitriles or amides in analogs .

Data Limitations : Experimental data (e.g., melting points, NMR, bioactivity) for the target compound are absent in the provided sources, necessitating extrapolation from structural analogs.

Preparation Methods

One-Pot Synthesis Using In Situ Generated Nitrile Imines and Mercaptoacetaldehyde

A recent and synthetically useful approach involves a one-pot reaction where nitrile imines are generated in situ via base-mediated dehydrohalogenation of hydrazonoyl halides. These nitrile imines undergo (3 + 3)-annulation with mercaptoacetaldehyde, which acts as an acetylene surrogate, to form intermediates that can be further converted into 3-trifluoromethylpyrazoles.

-

- Uses 2,5-dihydroxy-1,4-dithiane-2,5-diol as a safe and convenient mercaptoacetaldehyde source.

- Reaction proceeds under mild conditions with broad functional group tolerance.

- The process includes cascade dehydration and ring contraction steps promoted by para-toluenesulfonyl chloride (p-TsCl).

- Scalable and regioselective, avoiding defluorination or reduction of sensitive groups.

| Entry | Bromide (Hydrazonoyl Halide) | p-TsCl Equiv. | Solvent | Yield of Pyrazole (%) | Notes |

|---|---|---|---|---|---|

| 7 | 2a | 1.5 | DCM | 67 | Partial conversion |

| 8 | 2a | 2.5 | DCM | 91 | Almost complete conversion |

| 9-11 | 2a | 2.5 | THF, Toluene | Slightly decreased | Solvent effect on conversion |

| 12 | 2a (2.0 g scale) | 2.5 | DCM | 93 | Scalable synthesis |

This method is especially relevant as it can be adapted to prepare 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde by tailoring the aldehyde functionality in the mercaptoacetaldehyde surrogate or through subsequent functional group transformations.

(3 + 2)-Cycloadditions of Fluorinated 1,3-Dipoles

Another powerful synthetic strategy involves the (3 + 2)-cycloaddition of fluorinated 1,3-dipoles such as trifluorodiazoethane with appropriate dipolarophiles to form 3-trifluoromethylpyrazoles regioselectively.

- Advantages: High regio- and chemoselectivity; direct access to trifluoromethylated pyrazoles.

- Challenges: Handling of diazo compounds requires care; specialized dipolarophiles needed.

This approach is less commonly used for direct preparation of the acetaldehyde-substituted pyrazole but provides a versatile platform for pyrazole synthesis.

Use of α,β-Disubstituted CF3-Enones and Hydrazines

A more recent method involves the synthesis of α,β-disubstituted trifluoromethyl enones, which react with hydrazines to form trifluoromethylated pyrazolines. Subsequent oxidation yields 3-CF3-pyrazoles.

-

- Synthesis of α,β-diaryl-CF3-enones via reaction of α-CF3-enamines with aryl aldehydes.

- Cyclization with hydrazines to form pyrazolines.

- Oxidation with DDQ to yield pyrazoles.

Applications: This method has been used to prepare fluorinated pyrazole derivatives of pharmaceutical interest such as celecoxib and mavacoxib.

While this method is effective for 3-trifluoromethylpyrazoles, further modification would be required to introduce the acetaldehyde substituent at the 1-position of the pyrazole ring.

Functional Group Transformations to Introduce the Acetaldehyde Moiety

In cases where the pyrazole core is synthesized first, the aldehyde functionality at the 2-position can be introduced via:

- Oxidation of corresponding alcohols or reduction of esters to aldehydes.

- Selective formylation reactions on the pyrazole ring.

- Reductive amination or other aldehyde-forming protocols on side chains attached to the pyrazole nitrogen.

For example, reductive amination of pyrazole esters to aldehydes has been reported in related pyrazole chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Classical condensation of trifluoromethylated 1,3-dicarbonyls with hydrazines | Trifluoromethyl 1,3-dicarbonyls + hydrazines | Cyclocondensation | Simple, widely used | Regioselectivity issues, further steps needed |

| One-pot nitrile imine + mercaptoacetaldehyde | Hydrazonoyl halides, mercaptoacetaldehyde | (3 + 3)-annulation + dehydration | Mild, scalable, regioselective, safe reagents | Requires hydrazonoyl halides |

| (3 + 2)-Cycloaddition of fluorinated 1,3-dipoles | Trifluorodiazoethane + dipolarophiles | Cycloaddition | High regioselectivity | Handling diazo compounds |

| α,β-Disubstituted CF3-enones + hydrazines | α,β-Diaryl-CF3-enones + hydrazines | Cyclization + oxidation | Access to complex pyrazoles | Multi-step, oxidation step needed |

| Post-pyrazole functionalization | Pyrazole esters or alcohols | Oxidation, reductive amination | Flexible introduction of aldehyde | Additional synthetic steps |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed deprotection of dimethyl acetal intermediates. For example, trifluoroacetic acid (TFA) in a 1:1 v/v mixture with water at 60°C for 4 hours achieves high yields (68–87%) . Key variables include solvent polarity, temperature, and catalyst strength. Lower yields in non-polar solvents (e.g., chloroform) highlight the need for proton-rich environments to stabilize intermediates. GC-MS and NMR (e.g., ¹H NMR δ 9.7 ppm for aldehyde protons) are critical for monitoring reaction progress and purity .

Q. How can structural purity be verified for this compound, and what analytical techniques are most reliable?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Characteristic peaks include the aldehyde proton (δ ~9.7–9.8 ppm) and trifluoromethyl carbon (δ ~121 ppm, q, J = 268–269 Hz) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–C = 0.005 Å precision in related pyrazole derivatives) .

- Elemental analysis : Validate calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model electrophilic sites. The aldehyde group’s electron-deficient nature (due to the electron-withdrawing trifluoromethyl-pyrazole moiety) enhances susceptibility to nucleophilic attack. Reaction path searches and transition-state simulations (e.g., via ICReDD’s workflow) can identify optimal conditions for allylation or condensation reactions . Experimental validation via GC-MS tracking of byproducts (e.g., m/z 163 or 226 fragments) is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-acetaldehyde derivatives?

- Methodological Answer :

- Dose-response normalization : Account for variations in assay protocols (e.g., IC₅₀ values may differ due to solvent/DMSO interference) .

- Structural analogs comparison : Compare with derivatives like 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetaldehyde (CAS 910037-16-0) to isolate substituent effects .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance across studies, focusing on shared endpoints like α-glucosidase inhibition .

Q. How can factorial design optimize the synthesis of derivatives for high-throughput screening?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), catalyst concentration (0.5 eq. vs. 1.0 eq. TFA), and reaction time (4 h vs. 6 h).

- Response metrics : Yield, purity (HPLC area %), and byproduct formation.

- Statistical analysis : Use software (e.g., Minitab) to identify interactions (e.g., temperature-catalyst synergy) and derive predictive models .

Data Contradiction Analysis

Q. Why do NMR spectra of similar pyrazole-acetaldehydes show variability in chemical shifts?

- Methodological Answer :

- Solvent effects : CDCl₃ vs. DMSO-d₆ can deshield aldehyde protons by 0.1–0.3 ppm .

- Tautomerism : Equilibrium between aldehyde and hydrate forms in protic solvents may split peaks (e.g., δ 5.5 ppm for gem-diol protons) .

- Trace impurities : Residual acetic acid or water in TFA reactions can broaden signals. Dry with Na₂CO₃ and filter through molecular sieves pre-analysis .

Experimental Design Tables

| Variable | Level 1 | Level 2 | Optimal |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 60 |

| TFA (eq.) | 0.5 | 1.0 | 1.0 |

| Time (h) | 4 | 6 | 4 |

Table 1: Factorial design for synthesis optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.